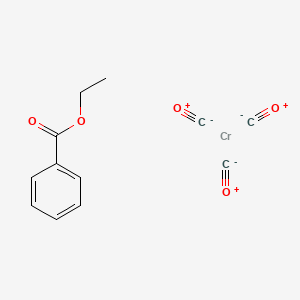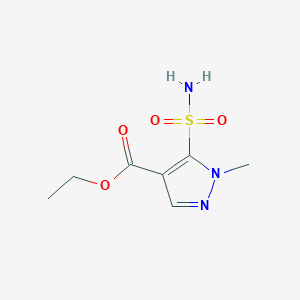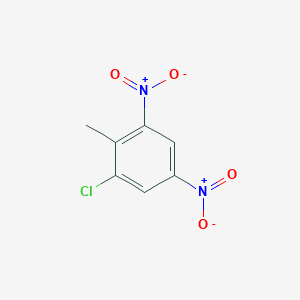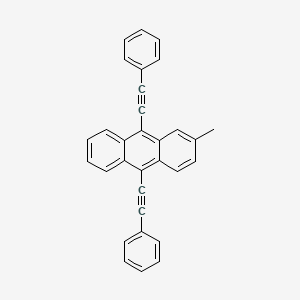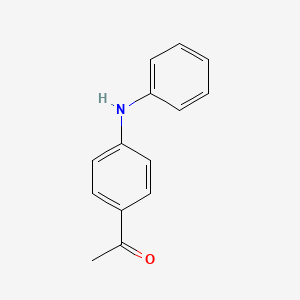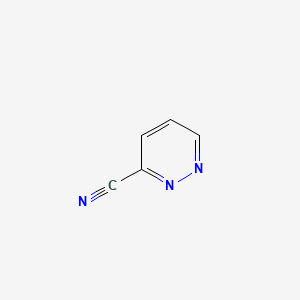
1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-((2-propenyloxy)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-((2-propenyloxy)methyl)-” is also known as 18-Crown-6. It is an organic compound with the formula [C2H4O]6 and is a white, hygroscopic crystalline solid with a low melting point . It functions as a ligand for some metal cations with a particular affinity for potassium cations .
Synthesis Analysis
18-Crown-6 is prepared by a modified Williamson ether synthesis in the presence of a templating cation . The reaction involves (CH2OCH2CH2Cl)2 + (CH2OCH2CH2OH)2 + 2 KOH → (CH2CH2O)6 + 2 KCl + 2 H2O . It can also be prepared by the oligomerization of ethylene oxide .Molecular Structure Analysis
The point group of 18-Crown-6 is S6 . The dipole moment of 18-Crown-6 is solvent- and temperature-dependent . Crystallographic analysis reveals a relatively flat molecule but one where the oxygen centers are not oriented in the idealized 6-fold symmetric geometry usually shown .Chemical Reactions Analysis
18-Crown-6 functions as a ligand for some metal cations with a particular affinity for potassium cations . The formation of the [M (18-crown-6)] 2+ (M = Ca 2+, Sr 2+ or Ba 2+) complexes was revealed and their formation constants, reaction enthalpies, and entropies were determined .Physical And Chemical Properties Analysis
18-Crown-6 has a molar mass of 264.315 g/mol and a density of 1.237 g/cm3 . It has a melting point of 37 to 40 °C and a boiling point of 116 °C . It is soluble in water, with a solubility of 75 g/L .Mécanisme D'action
Safety and Hazards
18-Crown-6 is labeled with the signal word “Warning” under GHS labeling . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
Numéro CAS |
84812-04-4 |
|---|---|
Nom du produit |
1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-((2-propenyloxy)methyl)- |
Formule moléculaire |
C16H30O7 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
2-(prop-2-enoxymethyl)-1,4,7,10,13,16-hexaoxacyclooctadecane |
InChI |
InChI=1S/C16H30O7/c1-2-3-21-14-16-15-22-11-10-19-7-6-17-4-5-18-8-9-20-12-13-23-16/h2,16H,1,3-15H2 |
Clé InChI |
PVEMXXSASUDFKJ-UHFFFAOYSA-N |
SMILES |
C=CCOCC1COCCOCCOCCOCCOCCO1 |
SMILES canonique |
C=CCOCC1COCCOCCOCCOCCOCCO1 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




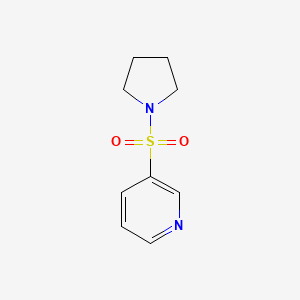
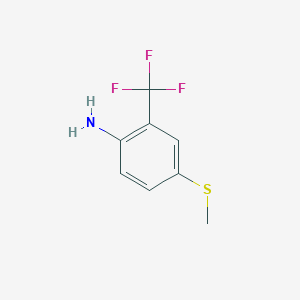

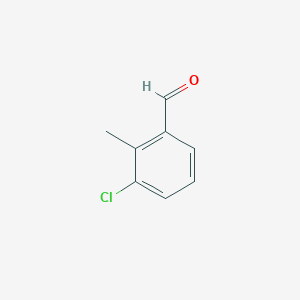
![2-Bromothieno[3,2-b]pyridine](/img/structure/B1590167.png)
